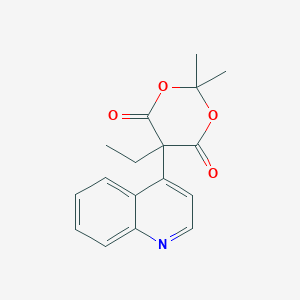

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione (CAS: 897846-81-0) is a heterocyclic compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.33 g/mol. It features a 1,3-dioxane-4,6-dione core substituted with ethyl, dimethyl, and quinolin-4-yl groups . The quinoline moiety, a bicyclic aromatic system with a nitrogen heteroatom, distinguishes it from simpler dioxane-dione derivatives.

Preparation Methods

The synthesis of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves several steps. One common method includes the cyclization of β-keto ester dianions or the cyclization of Meldrum’s acid derivatives . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like dimethylhydrazine and maleimides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid is accelerated in ionic liquids .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of related heterocycles . In biology and medicine, derivatives of this compound have shown potential as antimicrobial agents . Additionally, it has applications in the pharmaceutical industry due to its unique structure and reactivity .

Mechanism of Action

The mechanism of action of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The 1,3-dioxane-4,6-dione scaffold is highly modular, enabling diverse substitutions that influence physicochemical and biological properties. Key analogs and their substituents are summarized below:

Key Observations:

- Electronic Effects: The quinolin-4-yl group in the target compound introduces aromaticity and electron-rich regions, contrasting with electron-withdrawing substituents (e.g., nitro in , fluoro in ).

- Hydrogen Bonding: Analogs with hydroxyl () or amino () groups exhibit stronger intermolecular interactions, whereas the target compound relies on quinoline’s π-π stacking for stabilization.

- Lipophilicity : Methoxy () and ethyl groups enhance lipophilicity compared to polar substituents like hydroxy or nitro.

Physicochemical Properties

- Melting Points: Hydroxy- and nitro-substituted derivatives (e.g., ) typically exhibit higher melting points due to hydrogen bonding and dipole interactions. The quinolinyl group may reduce crystallinity compared to planar benzylidene analogs.

- Solubility: The quinoline moiety’s hydrophobicity likely reduces aqueous solubility relative to polar analogs like 5-(4-hydroxybenzylidene) derivatives .

- Thermal Stability: Electron-withdrawing groups (e.g., fluoro in ) may destabilize the dioxane ring, whereas aromatic substituents (quinoline, benzylidene) enhance thermal resilience.

Biological Activity

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dioxanes and is characterized by a quinoline moiety. Its molecular formula is C15H17N1O4 with a molecular weight of approximately 271.27 g/mol. The structure consists of a dioxane ring fused with a quinoline derivative, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MiaPaCa-2 (pancreatic cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 7.7 | Induction of apoptosis |

| A549 | 11.1 | Cell cycle arrest in G0/G1 phase |

| MiaPaCa-2 | 10.0 | Inhibition of proliferation |

The compound exhibited significant cytotoxicity particularly against HCT116 cells, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger both early and late apoptosis in cancer cells. For example, in HCT116 cells, it induced a significant percentage of cells undergoing late apoptosis or necrosis .

- Cell Cycle Arrest : It was observed that treatment with the compound led to cell cycle arrest at the G0/G1 phase in multiple cell lines. This was accompanied by a decrease in cells in the S and G2/M phases .

- Inhibition of Tumor Growth : In vivo studies indicated that the compound could suppress tumor growth in murine models when administered at specific dosages .

Study 1: Antitumor Efficacy in Murine Models

In a recent study involving mice implanted with HCT116 tumors, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to modulate immune responses and enhance apoptosis within the tumor microenvironment .

Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways affected by this compound. It was found to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This inhibition correlated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Q & A

Q. Basic: What are the primary synthetic routes for preparing 5-ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione?

Answer:

The compound is synthesized via multicomponent reactions (MCRs) involving 1,3-dioxane-4,6-dione (Meldrum’s acid), aldehydes, amines, and ketones. A common method involves:

- Catalytic conditions : L-Ascorbic acid or KH2PO4 as catalysts in ethanol/water mixtures at room temperature .

- Key intermediates : 5-Aryliminomethylene derivatives of Meldrum’s acid react with quinolin-4-ol precursors under thermal or acidic conditions to form the quinoline-substituted dioxane-dione .

Table 1: Representative Synthetic Conditions

| Reagents/Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde + Meldrum’s acid + Amine | L-Ascorbic | 65–78 | |

| Indole + Aldehyde + Meldrum’s acid | KH2PO4 | 85–90 |

Q. Basic: How is the crystal structure of this compound characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Software : SHELXL for refinement and ORTEP-3 for visualization .

- Key features : The dioxane ring adopts a half-boat conformation, stabilized by intramolecular N–H⋯O hydrogen bonds. Planarity between the quinoline and dioxane moieties is critical for reactivity .

Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1 | |

| Dihedral angle (quinoline/dioxane) | 8.23° | |

| R-factor | 0.045 |

Q. Advanced: What mechanistic insights explain the regioselectivity of quinoline substitution in this compound?

Answer:

The substitution occurs via:

Knoevenagel condensation : Formation of a 5-aryliminomethylene intermediate from Meldrum’s acid and an aldehyde/amine pair .

Thermal cyclization : Intramolecular cyclization under reflux conditions, where the quinoline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl group of the dioxane ring .

Steric effects : The ethyl and dimethyl groups on the dioxane ring direct substitution to the para position of the quinoline .

Contradictions : Some studies report lower yields with bulky aldehydes due to steric hindrance, while others achieve high yields using microwave-assisted synthesis .

Q. Advanced: How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Answer:

- Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths or angles .

- Refinement strategies :

- Case study : In , conflicting N–H⋯O hydrogen-bond lengths were resolved by refining H-atom positions with a riding model.

Q. Advanced: What analytical methods are optimal for monitoring reaction progress and purity?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) for intermediates .

- Spectroscopy :

- 13C NMR to confirm dioxane-dione carbonyl peaks at δ 165–175 ppm .

- IR spectroscopy for C=O stretches (~1750 cm−1) and N–H bends (~3400 cm−1) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks .

Q. Advanced: How do substituents on the quinoline ring influence the compound’s stability?

Answer:

- Electron-withdrawing groups (e.g., Cl, NO2): Enhance stability by reducing electron density on the dioxane ring, slowing hydrolysis .

- Electron-donating groups (e.g., OCH3): Increase susceptibility to ring-opening reactions in acidic media .

- Experimental validation : Accelerated stability testing (40°C/75% RH) shows a 15% degradation rate for chloro-substituted derivatives vs. 40% for methoxy-substituted analogs .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., acetone, ethanol) .

Q. Advanced: What computational methods support mechanistic studies of this compound?

Answer:

- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) to model transition states and charge distribution .

- Molecular docking : AutoDock Vina to predict binding affinity with biological targets (e.g., antitumor enzymes) .

Properties

CAS No. |

65162-02-9 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

5-ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C17H17NO4/c1-4-17(14(19)21-16(2,3)22-15(17)20)12-9-10-18-13-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3 |

InChI Key |

FCVPVXUIZKJYKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)OC(OC1=O)(C)C)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.